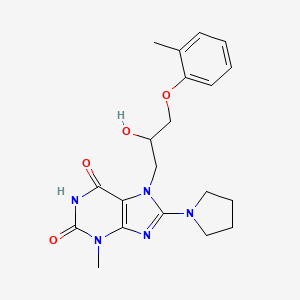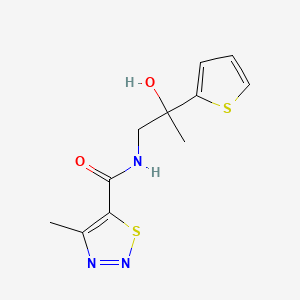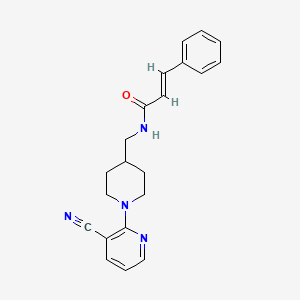![molecular formula C24H25N5O3 B2671416 1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843637-55-8](/img/structure/B2671416.png)
1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the methods to synthesize quinoxalines . There are also other methods of synthesis of quinoxalines and the important quinoxaline-containing ring systems .Molecular Structure Analysis
Quinoxaline is a parent heterocycle and structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxalines undergo various chemical reactions such as Diazotization, Nitration, Oxidation, Substitutions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives depend on their specific structure. Generally, they are crystalline compounds .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis Compounds similar to 1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been synthesized and analyzed for their structural properties. For example, the crystal structure and Hirshfeld surface analysis, along with Density Functional Theory (DFT) studies, have been conducted on N-(4-acetylphenyl)quinoline-3-carboxamide to understand its 3D structure and molecular interactions (Efraín Polo-Cuadrado et al., 2021). Such analyses provide insights into the molecular geometry and potential interaction sites for biological activity or further chemical modifications.
Biological Activity and Potential Therapeutic Applications Structurally related compounds have been investigated for their biological activities, including diuretic properties and potential as hypertension remedies. For instance, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide showing strong diuretic properties indicate potential therapeutic applications in managing hypertension (S. Shishkina et al., 2018). These findings suggest that compounds within this chemical family may hold promise for developing new treatments for cardiovascular diseases.
Antimicrobial Activities Research has also focused on the synthesis of novel heterocyclic compounds, including pyrrolo and quinoxaline derivatives, for their antimicrobial activities. For example, the synthesis and evaluation of pyrrolylthieno[2,3-b]-quinoline derivatives have been explored for their antibacterial and antifungal properties (A. Geies et al., 1998). These studies highlight the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-32-13-7-12-26-24(31)20-21-23(28-19-11-5-4-10-18(19)27-21)29(22(20)25)17-9-6-8-16(14-17)15(2)30/h4-6,8-11,14H,3,7,12-13,25H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOJTGFKQHYNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)
![2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2671342.png)


![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)





